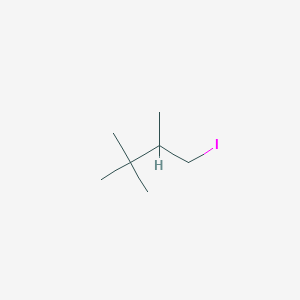
1-Iodo-2,3,3-trimethylbutane
描述
1-Iodo-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15I. It is a halogenated hydrocarbon, specifically an iodinated alkane. The compound is characterized by the presence of an iodine atom attached to a carbon chain that includes three methyl groups. This structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,3-trimethylbutane can be synthesized through the iodination of 2,3,3-trimethylbutane. This process typically involves the reaction of 2,3,3-trimethylbutane with iodine (I2) in the presence of a catalyst such as red phosphorus or under ultraviolet light. The reaction proceeds via a free radical mechanism, where the iodine molecule dissociates into iodine radicals that subsequently react with the hydrocarbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
化学反应分析
Types of Reactions: 1-Iodo-2,3,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), leading to the formation of corresponding alcohols, nitriles, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2,3,3-trimethyl-1-butene.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: Alcohols, nitriles, amines
Elimination: Alkenes
Oxidation: Carboxylic acids
科学研究应用
1-Iodo-2,3,3-trimethylbutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules. The iodine atom can be readily replaced by other functional groups, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create bioactive molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, where the iodine atom can be used to introduce specific functionalities.
作用机制
The mechanism of action of 1-iodo-2,3,3-trimethylbutane primarily involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce specific functional groups into target molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: The iodine atom is replaced by nucleophiles, forming new bonds with carbon atoms.
Elimination: The compound undergoes dehydrohalogenation to form alkenes, which can participate in further chemical reactions.
相似化合物的比较
1-Iodo-2,3,3-trimethylbutane can be compared with other halogenated hydrocarbons, such as:
1-Bromo-2,3,3-trimethylbutane: Similar structure but with a bromine atom instead of iodine. It exhibits similar reactivity but with different reaction rates and conditions due to the different halogen atom.
1-Chloro-2,3,3-trimethylbutane: Contains a chlorine atom instead of iodine. It is less reactive than the iodo compound due to the stronger carbon-chlorine bond.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications .
属性
IUPAC Name |
1-iodo-2,3,3-trimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXPVMWDFLTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532128 | |
| Record name | 1-Iodo-2,3,3-trimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88945-53-3 | |
| Record name | 1-Iodo-2,3,3-trimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2,3,3-trimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)
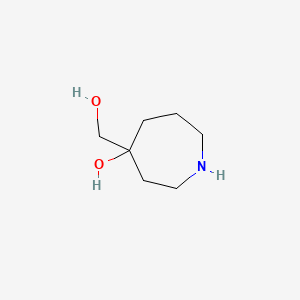
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)


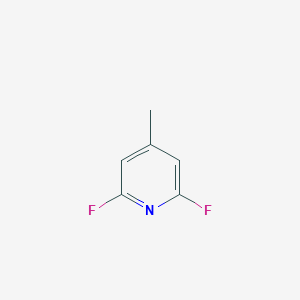
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)
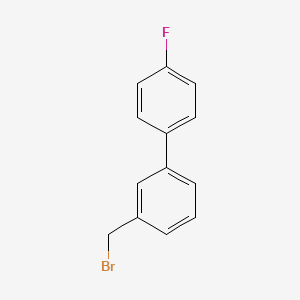
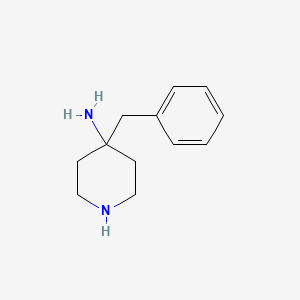


![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)


